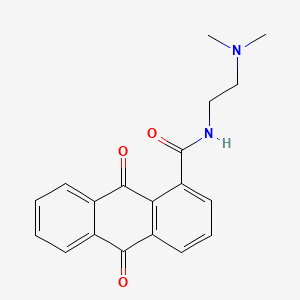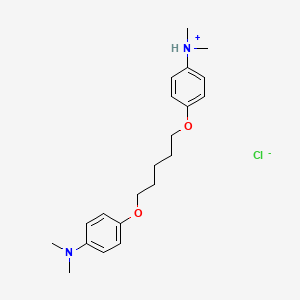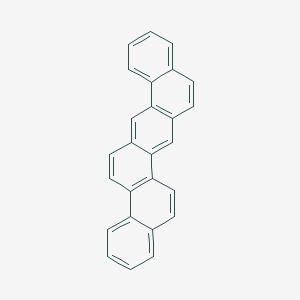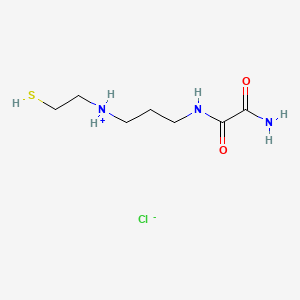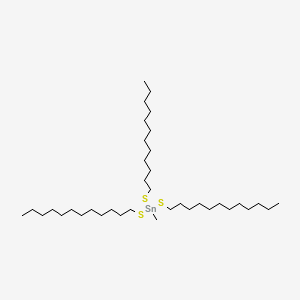
Tris(dodecylthio)methylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by the presence of three dodecylthio groups attached to a central tin atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(dodecylthio)methylstannane typically involves the reaction of tin compounds with dodecylthiol. One common method is the reaction of tin tetrachloride (SnCl4) with dodecylthiol (C12H25SH) in the presence of a base such as triethylamine. The reaction proceeds as follows:
SnCl4+3C12H25SH→Sn(SC12H25)3+3HCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(dodecylthio)methylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium alkoxides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted stannanes depending on the nucleophile used.
Applications De Recherche Scientifique
Tris(dodecylthio)methylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tris(dodecylthio)methylstannane involves its interaction with various molecular targets. The dodecylthio groups can interact with biological membranes, altering their properties and affecting cellular functions. The tin atom can also coordinate with various biomolecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(phenylthio)methylstannane
- Tris(butylthio)methylstannane
- Tris(octylthio)methylstannane
Uniqueness
Tris(dodecylthio)methylstannane is unique due to its long dodecyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important .
Propriétés
Numéro CAS |
52165-03-4 |
|---|---|
Formule moléculaire |
C37H78S3Sn |
Poids moléculaire |
737.9 g/mol |
Nom IUPAC |
tris(dodecylsulfanyl)-methylstannane |
InChI |
InChI=1S/3C12H26S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;;/h3*13H,2-12H2,1H3;1H3;/q;;;;+3/p-3 |
Clé InChI |
XTQFTQYIHGJPID-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCCS[Sn](C)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


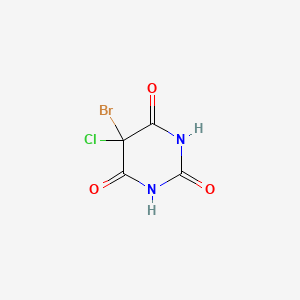
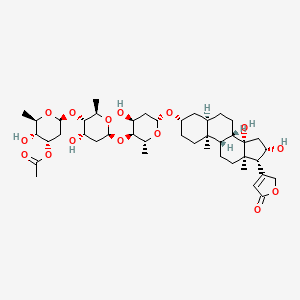
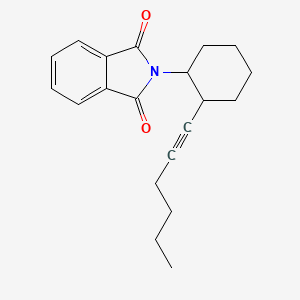
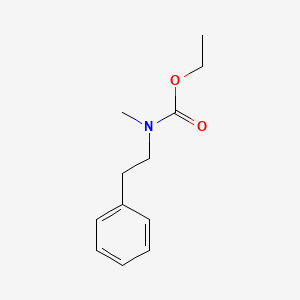
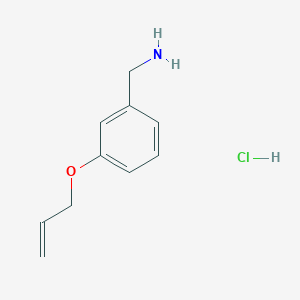
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
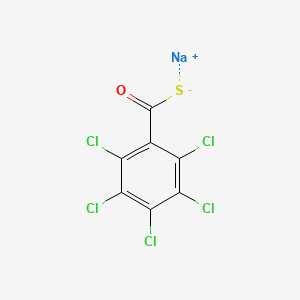
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
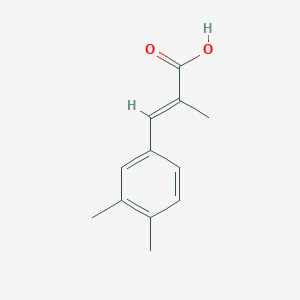
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)
